molecular formula C21H16ClN3O B14962499 2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine

2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine

Cat. No.: B14962499
M. Wt: 361.8 g/mol
InChI Key: UAAASHFHWZOVDS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 4-chloroaniline and 4-methoxyaniline.

    Step 1: Formation of the quinazoline core by reacting 4-chloroaniline with an appropriate aldehyde or ketone under acidic or basic conditions.

    Step 2: Introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction.

    Step 3: Final amination step to introduce the amine group at the 4-position of the quinazoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the multi-step synthesis.

    Optimized reaction conditions: To maximize yield and purity, such as controlled temperature, pressure, and use of catalysts.

    Purification techniques: Including crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Quinazoline N-oxides.

    Reduction products: Amino derivatives.

    Substitution products: Halogen-substituted quinazolines.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine has been studied for various applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Inhibition of enzyme activity or blocking receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinazolin-4-amine: Lacks the 4-methoxyphenyl group.

    N-(4-methoxyphenyl)quinazolin-4-amine: Lacks the 4-chlorophenyl group.

    Quinazoline derivatives: Various substitutions on the quinazoline core.

Uniqueness

2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C21H16ClN3O/c1-26-17-12-10-16(11-13-17)23-21-18-4-2-3-5-19(18)24-20(25-21)14-6-8-15(22)9-7-14/h2-13H,1H3,(H,23,24,25)

InChI Key

UAAASHFHWZOVDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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